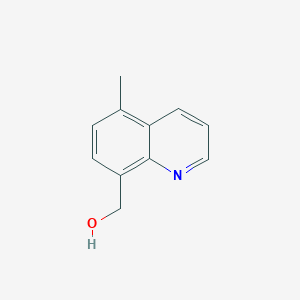
(5-Methylquinolin-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylquinolin-8-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 8-position, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylquinolin-8-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylquinoline.
Formylation: The 5-methylquinoline undergoes formylation to introduce a formyl group at the 8-position.
Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: (5-Methylquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to (5-Methylquinolin-8-yl)methane using strong reducing agents.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: (5-Methylquinolin-8-yl)formaldehyde, (5-Methylquinolin-8-yl)carboxylic acid.
Reduction: (5-Methylquinolin-8-yl)methane.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(5-Methylquinolin-8-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of quinoline-based biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimalarial and antiviral agents.
Industry: The compound is utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Methylquinolin-8-yl)methanol is primarily related to its quinoline core. Quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl group at the 8-position may enhance the compound’s binding affinity to specific targets, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Quinoline: The parent compound with a simple quinoline structure.
8-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 8-position.
5-Methylquinoline: A quinoline derivative with a methyl group at the 5-position.
Uniqueness: (5-Methylquinolin-8-yl)methanol is unique due to the presence of both a methyl group at the 5-position and a hydroxymethyl group at the 8-position. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(5-methylquinolin-8-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-4-5-9(7-13)11-10(8)3-2-6-12-11/h2-6,13H,7H2,1H3 |
InChI Key |
KMCSFCFOMPVPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




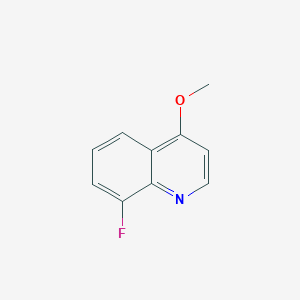
![7,7-Dimethyl-6-azaspiro[4.5]decan-9-one](/img/structure/B15071149.png)
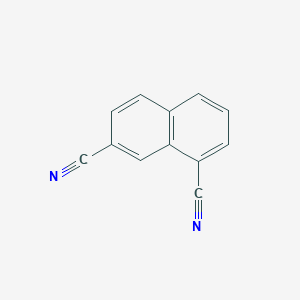
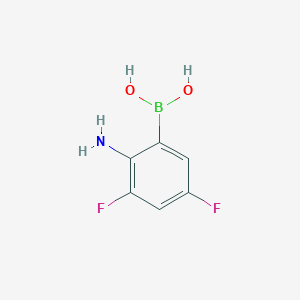
![3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15071178.png)
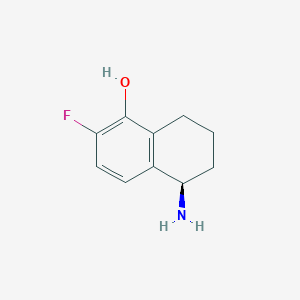
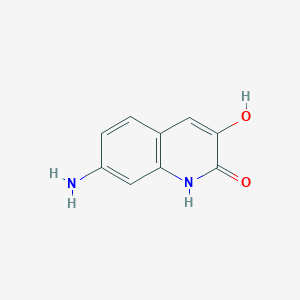



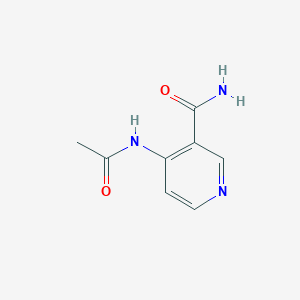
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)
